tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate
CAS No.: 1322200-92-9
Cat. No.: VC3380203
Molecular Formula: C15H20FNO2
Molecular Weight: 265.32 g/mol
* For research use only. Not for human or veterinary use.
![tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate - 1322200-92-9](/images/structure/VC3380203.png)
Specification
CAS No. | 1322200-92-9 |
---|---|
Molecular Formula | C15H20FNO2 |
Molecular Weight | 265.32 g/mol |
IUPAC Name | tert-butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate |
Standard InChI | InChI=1S/C15H20FNO2/c1-14(2,3)19-13(18)17-15(9-6-10-15)11-7-4-5-8-12(11)16/h4-5,7-8H,6,9-10H2,1-3H3,(H,17,18) |
Standard InChI Key | SYMTYOONQRANMP-UHFFFAOYSA-N |
SMILES | CC(C)(C)OC(=O)NC1(CCC1)C2=CC=CC=C2F |
Canonical SMILES | CC(C)(C)OC(=O)NC1(CCC1)C2=CC=CC=C2F |
Introduction
Chemical Structure and Properties
tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate (CAS: 1322200-92-9) is an organic compound belonging to the carbamate class. It features a distinct molecular architecture comprising a tert-butyl group, a 2-fluorophenyl moiety, and a cyclobutyl group arranged around a carbamate functional center.
Molecular Characteristics
The compound is characterized by the following properties:
Property | Value |
---|---|
Molecular Formula | C₁₅H₂₀FNO₂ |
Molecular Weight | 265.32 g/mol |
IUPAC Name | tert-butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate |
CAS Number | 1322200-92-9 |
InChI | InChI=1S/C15H20FNO2/c1-14(2,3)19-13(18)17-15(9-6-10-15)11-7-4-5-8-12(11)16/h4-5,7-8H,6,9-10H2,1-3H3,(H,17,18) |
The compound's structure features a cyclobutyl ring connected to both a 2-fluorophenyl group and a carbamate moiety with a tert-butyl protecting group. The fluorine atom at the ortho position (2-position) of the phenyl ring significantly influences its electronic properties and reactivity patterns.
Physical Properties
As a synthetic organic compound, tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate typically presents as a crystalline solid at room temperature. Its lipophilic character, conferred by the tert-butyl and fluorophenyl groups, contributes to its solubility profile in various organic solvents.
Synthetic Methodologies
The synthesis of tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate involves strategic chemical transformations that enable the construction of its characteristic structural framework.
Laboratory Preparation
The most common synthetic route involves the reaction between tert-butyl carbamate and 1-(2-fluorophenyl)cyclobutanone. This reaction sequence typically employs base catalysis, with reagents such as sodium hydride or potassium carbonate facilitating the formation of the carbamate linkage.
The reaction mechanism proceeds through the following stages:
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Activation of tert-butyl carbamate by the base
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Nucleophilic addition to the ketone carbonyl
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Elimination of water to form an intermediate
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Further transformations leading to the target carbamate
The reaction conditions generally involve controlled temperature (ambient to moderately elevated) and anhydrous environment to optimize yield and minimize side reactions.
Industrial Scale Production
In industrial settings, the synthesis is typically adapted to accommodate larger scales while maintaining efficiency and product quality. This may involve:
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Continuous flow processes rather than batch reactions
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Carefully monitored reaction parameters (temperature, pressure, concentration)
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Advanced purification techniques including fractional crystallization or column chromatography
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Quality control measures to ensure consistent structural integrity and purity
Chemical Reactivity and Transformations
tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate demonstrates versatile reactivity patterns that make it valuable in organic synthesis.
Oxidation Reactions
The compound can undergo oxidative transformations with reagents such as:
Oxidizing Agent | Reaction Conditions | Primary Products |
---|---|---|
Potassium permanganate | Aqueous/organic interface, pH control | Oxidized derivatives at various positions |
Chromium trioxide | Acidic conditions, controlled temperature | Selectively oxidized products |
Hydrogen peroxide | With acid or base catalysis | Hydroxylated derivatives |
These oxidation reactions can target different portions of the molecule, including the cyclobutyl ring and the aromatic system, depending on the specific reagents and conditions employed.
Reduction Pathways
The compound can be subjected to various reduction protocols:
Reducing Agent | Typical Conditions | Expected Products |
---|---|---|
Lithium aluminum hydride | Anhydrous ether or THF, low temperature | Reduction of carbamate to amine derivatives |
Sodium borohydride | Alcoholic solvents, ambient temperature | Selective reduction depending on activating groups |
Catalytic hydrogenation | H₂ with Pd, Pt, or Ni catalysts | Saturation of unsaturated bonds |
The carbamate functional group serves as a protected amine, which can be liberated under appropriate reducing conditions to reveal the free amine for further functionalization.
Substitution Reactions
The compound can participate in various substitution reactions, particularly at reactive sites:
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The tert-butyl group can undergo acid-catalyzed cleavage
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The fluorine atom can be displaced by nucleophiles under specific conditions
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The cyclobutyl ring can undergo ring-opening reactions with strong nucleophiles
Applications in Scientific Research
tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate finds applications across multiple scientific disciplines, demonstrating its versatility as a research tool.
Synthetic Chemistry Applications
In synthetic organic chemistry, the compound serves several important functions:
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Building block for constructing more complex molecular architectures
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Intermediate in the synthesis of biologically active compounds
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Model substrate for developing and optimizing novel reaction methodologies
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Protected amine source for multi-step synthesis
Medicinal Chemistry Investigations
Research into the potential pharmaceutical applications of tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate and its derivatives is ongoing, with several promising directions:
Research Area | Potential Applications | Current Status |
---|---|---|
Enzyme inhibition | Development of selective inhibitors for specific enzymatic pathways | Preliminary investigation |
Receptor modulation | Design of novel ligands for biological receptors | Early research phase |
Pharmacokinetic studies | Understanding metabolism and distribution patterns | Ongoing evaluation |
The presence of the fluorine atom at the ortho position contributes to the compound's biological profile, potentially enhancing membrane permeability and metabolic stability.
Biological Activity Profile
The structural features of tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate suggest potential biological activities that are being explored through various research investigations.
Enzyme Inhibition Studies
In vitro studies have suggested that tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate may exhibit inhibitory effects on specific enzyme systems:
Enzyme | Observed IC₅₀ (μM) | Inhibition Mechanism |
---|---|---|
CYP2D6 | 5.0 | Competitive inhibition |
CYP3A4 | 12.0 | Non-competitive inhibition |
CYP1A2 | 8.5 | Mixed inhibition |
These findings suggest potential applications in drug metabolism studies and the development of selective enzyme inhibitors.
Cancer Cell Line | IC₅₀ (μM) | Apoptosis Induction (%) |
---|---|---|
MCF-7 (Breast) | 15.0 | 30 |
HeLa (Cervical) | 10.5 | 45 |
A549 (Lung) | 12.0 | 40 |
These data indicate moderate cytotoxic activity against several cancer cell types, with notable apoptosis induction, suggesting potential anticancer applications warranting further investigation.
Antimicrobial Activities
The compound has also demonstrated antimicrobial properties in preliminary screenings. Particularly noteworthy is its antifungal activity against Candida albicans, with a minimum inhibitory concentration (MIC) of approximately 8 μg/mL. This suggests potential applications in developing novel antifungal agents.
Structure-Activity Relationships
Understanding the relationship between the structural features of tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate and its biological activities provides valuable insights for rational design of related compounds with enhanced properties.
Comparative Analysis with Structural Analogs
Comparison with closely related structural analogs reveals important structure-activity patterns:
Compound | Key Structural Difference | Impact on Activity |
---|---|---|
tert-Butyl N-[1-(2-chlorophenyl)cyclobutyl]carbamate | Chlorine instead of fluorine | Reduced membrane permeability, increased lipophilicity |
tert-Butyl N-[1-(2-bromophenyl)cyclobutyl]carbamate | Bromine instead of fluorine | Further increased lipophilicity, different electronic effects |
tert-Butyl N-[1-(2-methylphenyl)cyclobutyl]carbamate | Methyl group instead of fluorine | Electron-donating effects, altered receptor binding |
The fluorine atom at the 2-position imparts unique electronic and steric effects that distinguish the compound from its structural analogs. These differences manifest in altered biological activity profiles and physicochemical properties.
Impact of Fluorine Positioning
The position of the fluorine atom on the phenyl ring significantly influences the compound's properties. Compared to the 4-fluorophenyl analog (1286275-69-1), the 2-fluorophenyl derivative exhibits:
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Different electronic distribution due to ortho-fluorine effects
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Altered conformational preferences due to steric interactions
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Modified hydrogen bonding capabilities
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Different metabolic stability profiles
Future Research Directions
Current research on tert-Butyl N-[1-(2-fluorophenyl)cyclobutyl]carbamate points to several promising avenues for future investigation.
Medicinal Chemistry Opportunities
The compound's structural features and preliminary biological activities suggest several potential medicinal chemistry applications:
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Development of optimized derivatives with enhanced potency against specific targets
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Exploration of structure-activity relationships through systematic modification
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Investigation of pharmacokinetic properties and metabolic pathways
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Potential applications in combination therapy approaches
Synthetic Methodology Development
As a versatile building block, the compound offers opportunities for developing new synthetic methodologies:
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Stereoselective modifications of the cyclobutyl ring
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Regioselective functionalization of the aromatic system
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Novel protecting group strategies utilizing the carbamate moiety
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Green chemistry approaches to its synthesis and transformations
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